

Application Notes and Protocols for Ciprofloxacin Lactate in Cell Culture

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Compound of Interest		
Compound Name:	Ciprofloxacin Lactate	
Cat. No.:	B601390	Get Quote

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Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic primarily used to combat bacterial infections. In the context of cell culture, its principal application is the eradication of Mycoplasma contamination, a common and insidious problem that can significantly impact experimental results. Ciprofloxacin acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This mechanism confers high specificity for bacterial targets with a significantly lower affinity for mammalian topoisomerases. This document provides detailed protocols for the preparation of **Ciprofloxacin Lactate** stock solutions and their application in eliminating Mycoplasma from cell cultures, along with relevant technical data.

Data Presentation Solubility of Ciprofloxacin Lactate

Ciprofloxacin Lactate exhibits improved aqueous solubility compared to its free base form. The solubility is pH-dependent.



Solvent	Solubility	Notes
Water	Freely soluble	Solubility is highest at pH 4-5 (>40 mg/mL). It is almost insoluble in the neutral pH range.[3][4]
Methanol	Slightly soluble	-
Ethanol	Practically insoluble	-
0.1 N Hydrochloric Acid	Soluble	A common solvent for preparing stock solutions.[5]
0.1 M Sodium Hydroxide	Soluble	-

Cytotoxicity of Ciprofloxacin in Mammalian Cell Lines

While ciprofloxacin has a high therapeutic index, it can exhibit cytotoxic effects on mammalian cells at concentrations significantly higher than those used for Mycoplasma treatment. This is often associated with the induction of apoptosis and cell cycle arrest.

Cell Line	IC50 Value	Exposure Time
Human Glioblastoma (A-172)	259.3 μM[6]	72 hours
Human Hepatocellular Carcinoma (HepG2)	60.5 μg/mL	Not specified
Human Lung Cancer (A549)	133.3 μg/mL	Not specified
Human Leukemia (K562)	5.95 μM (for a derivative)	72 hours
Human Leukemia (KG1-a)	Not specified (derivative tested)	72 hours
Human Retinal Pigment Epithelial (RPE)	14.1 μg/mL	Not specified
Human Colon Adenocarcinoma (HT-29)	9.46 μg/mL	6 days



Minimum Inhibitory Concentration (MIC) Against Mycoplasma Species

The working concentration for Mycoplasma elimination is based on the MIC for various species. A concentration of 10 μ g/mL is effective against a broad range of common cell culture contaminants.

Mycoplasma Species	MIC90 (μg/mL)
M. hyorhinis	Eradicated at 10 μg/mL[1]
M. arginini	Eradicated at 10 μg/mL[1]
M. orale	Eradicated at 10 μg/mL[1]
M. fermentans	Eradicated at 10 μg/mL[1]
M. salivarium	Eradicated at 10 μg/mL[1]
M. hominis	Eradicated at 10 μg/mL[1]
M. gallisepticum	Eradicated at 10 μg/mL[1]

Experimental Protocols

Protocol 1: Preparation of 10 mg/mL Ciprofloxacin Lactate Stock Solution

This protocol details the preparation of a 1000X stock solution for use in cell culture.

Materials:

- Ciprofloxacin Lactate powder
- Sterile, deionized water or 0.1 N Hydrochloric Acid (HCl)
- Sterile 15 mL or 50 mL conical tubes
- Sterile 0.22 μm syringe filter



- Sterile syringes
- Sterile microcentrifuge tubes for aliquoting

Procedure:

- Weigh out 100 mg of Ciprofloxacin Lactate powder and transfer it to a sterile 15 mL conical tube.
- Add 10 mL of sterile, deionized water to the tube.
- Alternatively, to aid dissolution, sterile 0.1 N HCl can be added dropwise until the powder is fully dissolved.
- Vortex the solution until the Ciprofloxacin Lactate is completely dissolved. Gentle warming to room temperature may assist if the powder is stored refrigerated.
- Sterile-filter the solution using a 0.22 μm syringe filter into a new sterile conical tube.
- Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
- Label the aliquots clearly with the name of the solution, concentration (10 mg/mL), and the date of preparation.
- Store the aliquots at -20°C. For short-term storage (up to 2 weeks), 4°C is acceptable.

Protocol 2: Mycoplasma Decontamination of Adherent and Suspension Cell Cultures

This protocol outlines the procedure for eliminating Mycoplasma contamination from cell cultures using a working concentration of 10 μ g/mL **Ciprofloxacin Lactate**.

Materials:

- Mycoplasma-contaminated cell culture
- Complete cell culture medium appropriate for the cell line



- 10 mg/mL Ciprofloxacin Lactate stock solution
- Sterile serological pipettes and pipette tips
- Incubator at standard conditions for the cell line (e.g., 37°C, 5% CO2)

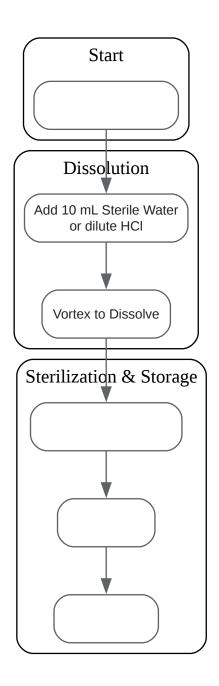
Procedure:

- Thaw a vial of the Mycoplasma-contaminated cells and seed them into a new culture flask.
 Allow the cells to recover and reach approximately 50-70% confluency for adherent cells, or a typical subculturing density for suspension cells.
- Prepare the treatment medium by adding the 10 mg/mL **Ciprofloxacin Lactate** stock solution to the complete culture medium at a 1:1000 dilution to achieve a final concentration of 10 μg/mL. For example, add 10 μL of the stock solution to 10 mL of medium.
- For adherent cells, aspirate the old medium, wash the cell monolayer once with sterile PBS
 (optional), and add the freshly prepared treatment medium. For suspension cells, centrifuge
 the cell suspension, aspirate the supernatant, and resuspend the cells in the treatment
 medium.
- Incubate the cells under their standard culture conditions.
- Subculture the cells as needed during the treatment period, always using fresh medium containing 10 μg/mL ciprofloxacin. The recommended treatment duration is 14 days.[2][7]
- After the 14-day treatment period, culture the cells for at least two weeks in antibiotic-free medium (including penicillin-streptomycin).
- Test the culture for the presence of Mycoplasma using a reliable detection method (e.g., PCR-based assay or a specialized culture test).
- If the culture tests negative, it is considered decontaminated. It is advisable to freeze down a stock of the cured cells and re-test after a few passages to ensure complete eradication.

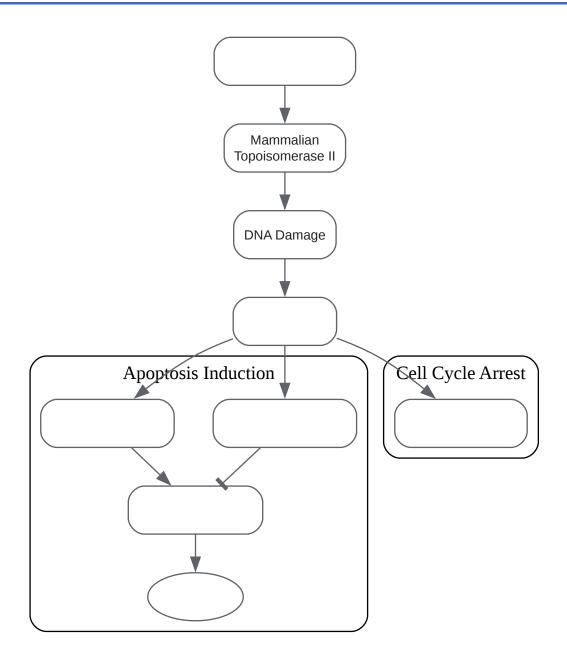
Visualizations

Experimental Workflow for Stock Solution Preparation









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